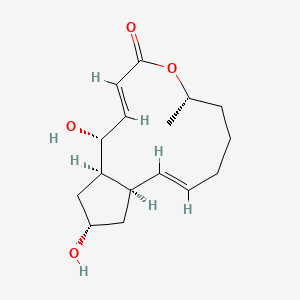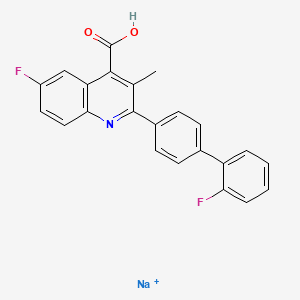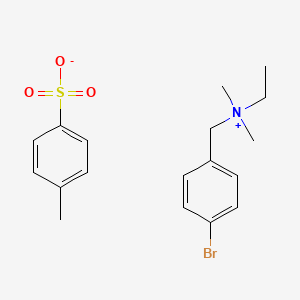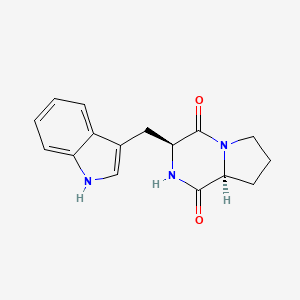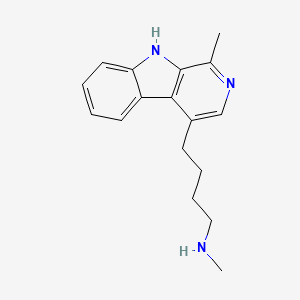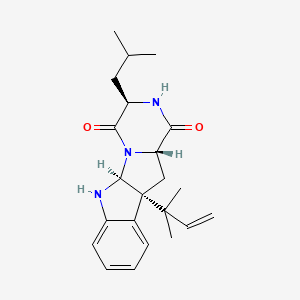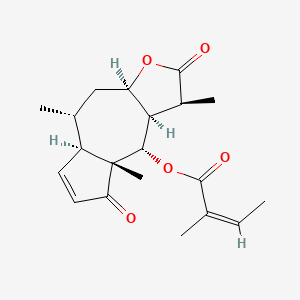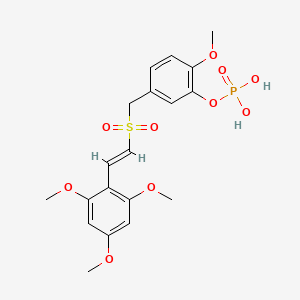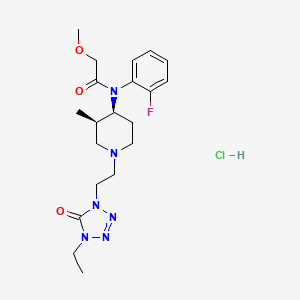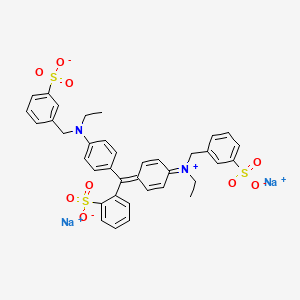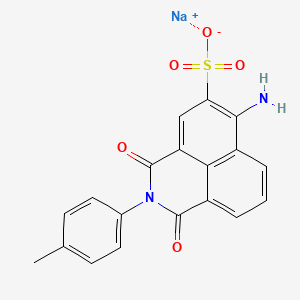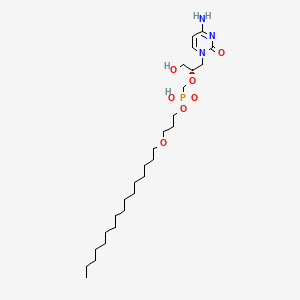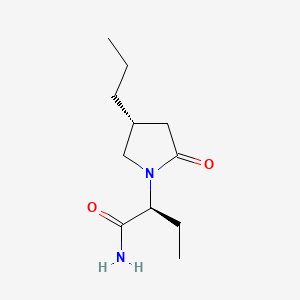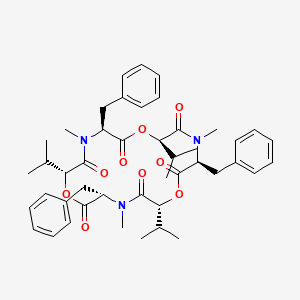
Beauvericin
Vue d'ensemble
Description
Beauvericin is a depsipeptide with antibiotic and insecticidal effects belonging to the enniatin family . It was isolated from the fungus Beauveria bassiana, but is also produced by several other fungi, including several Fusarium species . It may therefore occur in grain (such as corn, wheat, and barley) contaminated with these fungi .
Synthesis Analysis
Beauvericin biosynthesis is rapidly catalyzed by Beauvericin synthetase through a nonribosomal, thiol-templated mechanism . The synthesis of Beauvericin involves linking N-Methyl-L-phenylalanine, (2R)-hydroxylvaleric acid, and (2R,3S)- or (2R,3R)-2-hydroxy-2-methylpentanoic acid and cyclizing them to form the target natural products .Molecular Structure Analysis
Beauvericin is a cyclic hexadepsipeptide with alternating N-methyl-phenylalanyl and D-hydroxy-iso-valeryl residues . Its molecular formula is C45H57N3O9 and it has a molecular weight of 783.9 g/mol .Chemical Reactions Analysis
Beauvericin has been found to block multidrug efflux and inhibit the global regulator TORC1 kinase, thereby activating the protein kinase CK2 and inhibiting the molecular chaperone Hsp90 .Physical And Chemical Properties Analysis
Beauvericin has a molecular formula of C45H57N3O9 and a molecular weight of 783.9 g/mol . It is a solid compound .Applications De Recherche Scientifique
Pesticide Development
Beauvericin (BEA) was initially investigated for its pesticide capabilities due to its production by the entomopathogenic fungus Beauveria bassiana. It has shown effectiveness in reducing the fitness of pests like Schizaphis graminum by increasing the number of abortive embryos produced by treated females .
Antimicrobial Agent
BEA possesses antimicrobial properties, making it a potential candidate for developing new antimicrobial agents. Its bioactivity against various microbial pathogens highlights its potential in this field .
Antiviral Applications
Research has identified BEA as an effective inhibitor of HIV-1 integrase, suggesting its use as an antiviral agent, particularly in the treatment of HIV .
Cytotoxicity for Cancer Therapy
The cytotoxic nature of BEA makes it a molecule of interest in cancer therapy. Its ability to induce cell apoptosis through increasing oxidative stress is being explored for therapeutic applications .
Food Safety
As a mycotoxin, BEA’s presence in food and feed is of concern. Understanding its biosynthesis and metabolism is crucial for developing strategies to mitigate its contamination in the food supply chain .
Pharmacokinetics and Drug Development
Studies on the in vitro distribution and metabolism characteristics, as well as the in vivo pharmacokinetic profile of BEA, are essential for its development into a humanized drug. This research paves the way for BEA’s potential applications in pharmacology .
Mécanisme D'action
Beauvericin, also known as “26S048LS2R”, is a cyclic hexadepsipeptide mycotoxin produced by various toxigenic fungi . It has been attributed with multiple biological activities such as insecticidal, antimicrobial, antiviral, and cytotoxic activities .
Target of Action
Beauvericin’s primary targets are different between bacteria and fungi and could include targets such as the ribosome or the cell nucleus . It also targets the human immunodeficiency virus type-1 integrase .
Mode of Action
Beauvericin’s mode of action is related to its ionophoric activity, which increases ion permeability in biological membranes . This allows beauvericin to transport alkaline earth metal and alkali metal ions across cell membranes . As a result, beauvericin causes cytotoxicity in several cell lines and is capable of producing oxidative stress at the molecular level .
Biochemical Pathways
Beauvericin activates apoptosis via the internal mitochondrial pathway and influences several cellular signaling pathways and regulators including MAPK, NF-κB, and p53 . It also increases intracellular Ca2+ levels, inducing cell death through oxidative stress and apoptosis .
Pharmacokinetics
Beauvericin’s pharmacokinetics have been studied in rats. It was found to be metabolically stable in the liver microsomes and hepatocytes of humans and rats . The protein binding fraction values of beauvericin were >90% and the half-life (T1/2) values of beauvericin were approximately 5 hours in the plasma of the five species . The absolute bioavailability was calculated to be 29.5% .
Result of Action
Beauvericin’s action results in cytotoxicity in several cell lines and is capable of producing oxidative stress at the molecular level . It can increase the intracellular Ca2+ levels and induce the cancer cell death through oxidative stress and apoptosis . It also exhibits effective antibacterial activities against both pathogenic Gram-positive and Gram-negative bacteria .
Action Environment
The action of beauvericin can be influenced by environmental factors. For example, beauvericin is a natural contaminant in many bowls of cereal and cereal-based products . The contamination of beauvericin is a serious problem in Southern Europe . Therefore, the environment in which beauvericin is present can influence its action, efficacy, and stability.
Orientations Futures
Beauvericin has been studied as a potential antineoplastic agent . It has a wide range of biological activities and is being considered a potential candidate for medicinal and pesticide research . Dual targeting of multidrug efflux and TOR signaling provides a powerful, broadly effective therapeutic strategy for treating fungal infectious disease that evades resistance .
Propriétés
IUPAC Name |
(3S,6R,9S,12R,15S,18R)-3,9,15-tribenzyl-4,10,16-trimethyl-6,12,18-tri(propan-2-yl)-1,7,13-trioxa-4,10,16-triazacyclooctadecane-2,5,8,11,14,17-hexone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H57N3O9/c1-28(2)37-40(49)46(7)35(26-32-21-15-11-16-22-32)44(53)56-39(30(5)6)42(51)48(9)36(27-33-23-17-12-18-24-33)45(54)57-38(29(3)4)41(50)47(8)34(43(52)55-37)25-31-19-13-10-14-20-31/h10-24,28-30,34-39H,25-27H2,1-9H3/t34-,35-,36-,37+,38+,39+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYSCAQFHASJXRS-FFCOJMSVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1C(=O)N(C(C(=O)OC(C(=O)N(C(C(=O)OC(C(=O)N(C(C(=O)O1)CC2=CC=CC=C2)C)C(C)C)CC3=CC=CC=C3)C)C(C)C)CC4=CC=CC=C4)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H]1C(=O)N([C@H](C(=O)O[C@@H](C(=O)N([C@H](C(=O)O[C@@H](C(=O)N([C@H](C(=O)O1)CC2=CC=CC=C2)C)C(C)C)CC3=CC=CC=C3)C)C(C)C)CC4=CC=CC=C4)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H57N3O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00891834 | |
| Record name | Beauvericin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00891834 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
783.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3S,6R,9S,12R,15S,18R)-3,9,15-tribenzyl-4,10,16-trimethyl-6,12,18-tri(propan-2-yl)-1,7,13-trioxa-4,10,16-triazacyclooctadecane-2,5,8,11,14,17-hexone | |
CAS RN |
26048-05-5 | |
| Record name | Beauvericin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026048055 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Beauvericin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00891834 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BEAUVERICIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/26S048LS2R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does Beauvericin exert its cytotoxic effects?
A1: Beauvericin exhibits its cytotoxicity primarily through its ionophoric properties. [] It forms cation-selective channels in cell membranes, disrupting ionic homeostasis. [] This disruption leads to several downstream effects, including:
- Increased intracellular Ca2+ concentration ([Ca2+]i): Beauvericin induces an influx of extracellular Ca2+ into cells. [] This [Ca2+]i overload can trigger cell death pathways. [, ]
- Activation of Ca2+-activated Cl− currents (ICl,Ca): The influx of extracellular Ca2+ by beauvericin activates ICl,Ca, further contributing to cell death. []
- Mitochondrial dysfunction: Beauvericin acts as an atypical mitochondrial uncoupler, depolarizing mitochondria and disrupting cellular metabolism. []
- Apoptosis induction: Beauvericin induces apoptosis in several cell types. [, , ] Studies suggest this occurs through a Ca2+-dependent pathway involving cysteine protease P-32 (CPP-32). []
- Inhibition of cell proliferation: Beauvericin can inhibit cell proliferation by causing cell cycle arrest in the sub-G0/G1 phase. []
Q2: What is the molecular structure of Beauvericin?
A2: Beauvericin is a cyclic hexadepsipeptide. [, , ] Its structure consists of alternating D-hydroxyisovaleric acid and N-methyl-L-phenylalanine units. []
Q3: What is the molecular formula and weight of Beauvericin?
A3: The molecular formula of Beauvericin is C45H57N3O9, and its molecular weight is 783.94 g/mol.
Q4: Is there spectroscopic data available for Beauvericin?
A4: Yes, various spectroscopic techniques, including Mass Spectrometry (MS), tandem mass spectrometry (MS/MS), and nuclear magnetic resonance (NMR), have been used to characterize Beauvericin and its analogs. [, , ]
Q5: How do structural modifications of Beauvericin affect its activity?
A5: Research using precursor-directed biosynthesis has generated Beauvericin analogs with modified structures. [] These studies show that:
- Replacing D-2-hydroxyisovalerate with 2-hydroxybutyrate: Reduces both cytotoxicity and cell migration inhibitory activity, indicating the importance of branched side chains for these activities. []
- Replacing N-methyl-L-phenylalanine with N-methyl-L-3-fluorophenylalanine: Increases cytotoxicity without affecting anti-haptotactic activity, suggesting different structural requirements for these activities. []
Q6: Are there any studies on the stability of Beauvericin under various conditions?
A6: While specific stability studies under various conditions are not detailed in the provided research, one study explored the persistence of Beauvericin nano-gel formulations, finding a decrease in insecticidal effectiveness over time. []
Q7: What is known about the pharmacokinetics of Beauvericin?
A7: A pharmacokinetic study in rats showed that Beauvericin is absorbed after oral administration. [] Co-administration with Ketoconazole altered its pharmacokinetic profile, suggesting a potential pharmacodynamic interaction. []
Q8: What in vitro models have been used to study Beauvericin?
A8: Various cell lines have been used to investigate Beauvericin's effects, including:
- Cancer cell lines: Retinoblastoma cells, [] prostate cancer cells (PC-3M), [] and others.
- Non-malignant cells: Chinese hamster ovary cells (CHO-K1), [] human fibroblast skin cells, [] and Xenopus oocytes. []
- Insect cell lines: SF-9 cells (from Spodoptera frugiperda). []
Q9: What are the main findings from in vitro studies?
A9: In vitro studies show that Beauvericin:
- Reduces cell viability in a dose- and time-dependent manner. [, , , ]
- Induces apoptosis through specific pathways. [, , ]
- Inhibits cell proliferation and alters cell cycle progression. []
- Modulates ion channels and disrupts intracellular ion concentrations. [, ]
Q10: What in vivo models have been used to study Beauvericin?
A10: In vivo studies have been conducted in:
- Mice: To evaluate anticancer activity in both allo- and xenograft models. []
- Insect larvae: To assess insecticidal activity, such as in Galleria mellonella larvae. [, ]
Q11: What are the main findings from in vivo studies?
A11: In vivo studies demonstrate that Beauvericin:
- Exhibits anticancer activity by reducing tumor growth in mice. []
- Shows insecticidal activity against various insect species. [, , , ]
Q12: Are there known mechanisms of resistance to Beauvericin?
A12: Yes, research suggests resistance to Beauvericin can occur through:
- Multidrug efflux pumps: Overexpression of efflux pumps, such as Yor1 in Candida albicans, can confer resistance. [, ] Mutations in transcription factors regulating these pumps, like Tac1 and Zcf29, also contribute to resistance. []
- Degradation: Some fungal species, such as Paraconiothyrium variabile, can degrade beauvericin, potentially contributing to their resistance and ability to antagonize beauvericin-producing fungi. []
Q13: Is there cross-resistance with other compounds?
A13: One study found that a Beauvericin-resistant strain of Tetranychus urticae did not exhibit cross-resistance to the acaricides cyflumetofen and bifenazate. [] This suggests different modes of action and resistance mechanisms for these compounds.
Q14: What are the known toxic effects of Beauvericin?
A14: Beauvericin has been shown to induce:
- Cytotoxicity: It can damage various cell types, including mammalian and insect cells. [, , , ]
- Genotoxicity: Beauvericin can induce DNA fragmentation, chromosomal aberrations, and micronucleus formation. []
- Disruption of ionic homeostasis: It disrupts the balance of ions within cells, leading to metabolic dysfunction and cell death. []
Q15: What analytical methods are used to detect and quantify Beauvericin?
A15: Common techniques include:
- High-performance liquid chromatography (HPLC): Often coupled with UV detection or mass spectrometry (MS) for separation and quantification. [, , , ]
- Ultra-performance liquid chromatography (UPLC): Offers higher sensitivity and resolution for analysis. [, ]
- Mass Spectrometry (MS) and tandem mass spectrometry (MS/MS): Provide structural information and enable the identification of Beauvericin and its analogs in complex mixtures. [, , ]
Q16: What is the environmental fate of Beauvericin?
A16: While specific degradation pathways are not detailed in the provided research, one study demonstrated that the fungus Paraconiothyrium variabile can degrade Beauvericin. [] This finding suggests that microbial degradation could play a role in the environmental fate of Beauvericin.
Q17: Does Beauvericin interact with drug transporters?
A17: Yes, studies have shown that beauvericin is a substrate for the efflux pump Yor1 in Candida albicans. [] Overexpression of Yor1 is one mechanism of resistance to beauvericin. [, ]
Q18: Does Beauvericin affect drug-metabolizing enzymes?
A18: Research indicates that beauvericin inhibits cytochrome P450 (CYP) enzymes, particularly CYP3A4/5 and CYP2C19 in human liver microsomes and CYP3A1/2 in rat liver microsomes. [] These interactions could potentially lead to drug-drug interactions.
Q19: What is the biocompatibility of Beauvericin?
A19: Beauvericin exhibits cytotoxicity towards various cell types, indicating limited biocompatibility. [, , , ]
Q20: Is Beauvericin biodegradable?
A20: While specific degradation pathways are not detailed, the ability of Paraconiothyrium variabile to degrade Beauvericin suggests potential for biodegradation. []
Q21: What is the historical context of Beauvericin research?
A21: Beauvericin was initially identified as a metabolite of the entomopathogenic fungus Beauveria bassiana. [, ] Early research focused on its insecticidal properties. [, ] Later, its production by Fusarium species and its presence in food and feed raised concerns about its potential health risks to humans and animals. [, , ]
Q22: What are the cross-disciplinary applications of Beauvericin research?
A22: Beauvericin research spans multiple disciplines, including:
- Mycology: Studying the fungi that produce Beauvericin and the factors influencing its biosynthesis. [, , , ]
- Toxicology: Investigating the toxic effects of Beauvericin on various organisms and elucidating its mechanisms of action. [, , , , ]
- Pharmacology: Exploring its potential as a therapeutic agent, particularly its anticancer and antifungal activities. [, , ]
- Agricultural Sciences: Evaluating its use as a biopesticide and understanding its impact on food safety. [, , , , ]
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



